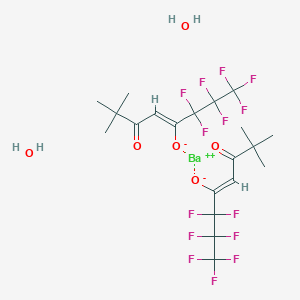

Barium fod, dihydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Barium fod, dihydrate, also known as Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)barium, is a chemical compound with the formula C20H20BaF14O4. It appears as a white to off-white powder and is known for its pungent smell. This compound is insoluble in water and is primarily used in thin film deposition and laboratory research .

准备方法

Barium fod, dihydrate can be synthesized through various methods. One common approach involves the reaction of barium chloride dihydrate with heptafluoro-2,2-dimethyl-3,5-octanedione in the presence of a suitable solvent. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the compound .

化学反应分析

Barium fod, dihydrate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of barium oxide and other by-products.

Reduction: Reduction reactions involving this compound can yield barium metal and other reduced species.

Substitution: In substitution reactions, the fluorinated ligands in this compound can be replaced with other functional groups, resulting in the formation of new compounds.

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas or lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Barium fod, dihydrate has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of other barium-containing compounds and as a reagent in various chemical reactions.

作用机制

The mechanism of action of barium fod, dihydrate involves its interaction with specific molecular targets, such as ion channels. By blocking potassium channels, it affects the membrane potential and ion flow across cell membranes. This action can influence various physiological processes, including muscle contraction and nerve signal transmission .

相似化合物的比较

Barium fod, dihydrate can be compared with other barium-containing compounds, such as:

Barium chloride dihydrate (BaCl2·2H2O): This compound is commonly used in laboratory settings for its solubility in water and its role as a reagent in various chemical reactions.

Barium sulfate (BaSO4): Known for its use as a contrast agent in medical imaging, barium sulfate is insoluble in water and has different applications compared to this compound.

The uniqueness of this compound lies in its specific structure and properties, which make it suitable for specialized applications in thin film deposition and research involving ion channels.

By understanding the preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds, researchers can better utilize this compound in various fields of study and industry.

生物活性

Barium fod, dihydrate, is a compound that has garnered attention for its biological activity, particularly in the context of environmental health and potential therapeutic applications. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Barium Compounds

Barium (Ba) is an alkaline earth metal that occurs naturally in the environment. Its compounds, including barium sulfate and barium chloride, are commonly used in medical imaging and industrial applications. However, the biological implications of barium exposure, especially in its hydrated forms, warrant careful examination.

Mechanisms of Biological Activity

1. Cellular Interaction:

Research indicates that barium ions can influence cellular processes. For instance, studies have shown that barium promotes anchorage-independent growth and invasion in various cell types, including keratinocytes and fibroblasts. This effect is mediated through the activation of signaling pathways involving c-SRC kinase and other molecules such as FAK and ERK .

2. Toxicological Effects:

Barium exposure has been linked to neurotoxicity and reproductive toxicity in animal models. A study involving rats exposed to varying concentrations of barium chloride dihydrate revealed significant neurobehavioral changes and alterations in organ weights after prolonged exposure . The findings highlight the need for understanding the toxicological profiles of barium compounds.

Case Studies

Case Study 1: Environmental Exposure

A study conducted on communities near industrial sites revealed elevated levels of barium in drinking water. The research indicated a correlation between barium concentration and increased incidence of gastrointestinal issues among residents. This underscores the importance of monitoring barium levels in environmental health assessments.

Case Study 2: Medical Applications

In medical settings, barium sulfate is widely used for imaging studies such as barium swallows. These studies leverage the radiopaque properties of barium to enhance visualization of the gastrointestinal tract. While effective, there are concerns regarding potential complications from aspiration or extravasation during procedures .

Table 1: Summary of Biological Effects of Barium Compounds

属性

IUPAC Name |

barium(2+);(Z)-1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-6-oxooct-4-en-4-olate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H11F7O2.Ba.2H2O/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;;;/h2*4,19H,1-3H3;;2*1H2/q;;+2;;/p-2/b2*6-4-;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIXXRHZJRSFCNQ-LINFXWKISA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)[O-].O.O.[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)/C=C(\[O-])/C(F)(F)C(F)(F)C(F)(F)F)(C)C.CC(C(=O)/C=C(\[O-])/C(F)(F)C(F)(F)C(F)(F)F)(C)C.O.O.[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BaF14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

763.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。